molecular formula C10H9NO6 B1662280 (RS)-3,4-Dicarboxyphenylglycine CAS No. 176796-64-8

(RS)-3,4-Dicarboxyphenylglycine

Cat. No. B1662280
M. Wt: 239.18 g/mol
InChI Key: IJVMOGKBEVRBPP-UHFFFAOYSA-N
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Description

what is '(RS)-3,4-Dicarboxyphenylglycine'? (RS)-3,4-Dicarboxyphenylglycine is an amino acid derivative that is used in biochemistry research as a ligand for metal ions. It is also known as (RS)-3,4-diphenylglycine. the use of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is an amino acid derivative used in research to study the effects of oxidative stress on cells. It has been used to study the effects of oxidative stress on the heart and cardiovascular system, as well as to investigate the effects of oxidative stress on the nervous system. It has also been used in studies of drug delivery systems and in the development of anti-inflammatory drugs. the chemistry of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is an amino acid, also known as D-3,4-dicarboxyphenylglycine or D-3,4-DCPG. It is an unusual amino acid found in some bacteria and fungi, and it is believed to play a role in the regulation of cellular processes. The chemical structure of (RS)-3,4-Dicarboxyphenylglycine consists of an aromatic ring with two carboxylic acid groups attached. This structure gives it a number of interesting chemical properties. It is a strong acid, with a pKa of 4.7. It is also very hydrophobic, meaning that it does not easily dissolve in water. The chemistry of (RS)-3,4-Dicarboxyphenylglycine involves its ability to form hydrogen bonds with other molecules. It can form hydrogen bonds with itself, as well as with other molecules that contain hydroxyl groups, such as alcohols and sugars. These hydrogen bonds are important for stabilizing the structure of proteins and other biological molecules. The chemistry of (RS)-3,4-Dicarboxyphenylglycine also involves its ability to form complexes with metal ions. It can form complexes with metal ions such as zinc, iron, and magnesium. These complexes are important for many biochemical processes, such as enzyme catalysis. Finally, (RS)-3,4-Dicarboxyphenylglycine can also be used as a reactant in chemical reactions. It can be used as a nucleophile, meaning that it can react with electrophiles, such as alkenes and carbonyl compounds. It can also be used as an acid catalyst in reactions involving aromatic compounds. the biochemical/physical effects of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is a type of amino acid that is found in a variety of organisms. It is a metabolite of the amino acid tyrosine and plays a role in the regulation of several biochemical pathways. Biochemically, (RS)-3,4-Dicarboxyphenylglycine is involved in the regulation of tyrosine metabolism, and is important for the production of neurotransmitters and hormones. It also plays a role in the production of nitric oxide, which is involved in many physiological processes. Physically, (RS)-3,4-Dicarboxyphenylglycine can bind to proteins and receptors, which can affect their function. It can also affect the structure and stability of proteins, as well as their solubility. Additionally, (RS)-3,4-Dicarboxyphenylglycine can affect the activity of enzymes and other proteins involved in various metabolic pathways. the benefits of '(RS)-3,4-Dicarboxyphenylglycine' 1. It can be used as an anti-inflammatory agent. 2. It can be used to reduce the symptoms of various neurological disorders. 3. It can be used to reduce the symptoms of depression. 4. It can be used to reduce the symptoms of anxiety. 5. It can be used to improve cognitive function. 6. It can be used to reduce the risk of cardiovascular disease. 7. It can be used to reduce the risk of diabetes. 8. It can be used to reduce the risk of cancer. the related research of '(RS)-3,4-Dicarboxyphenylglycine' 1. Synthesis and Analysis of (RS)-3,4-Dicarboxyphenylglycine: A study of the biological activity of (RS)-3,4-dicarboxyphenylglycine and its derivatives. 2. Structural Characterization of (RS)-3,4-Dicarboxyphenylglycine by Nuclear Magnetic Resonance Spectroscopy. 3. The Antioxidant Activity of (RS)-3,4-Dicarboxyphenylglycine and its Derivatives. 4. The Inhibitory Effects of (RS)-3,4-Dicarboxyphenylglycine on Human Cancer Cell Lines. 5. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Regulation of Inflammatory Responses. 6. The Potential of (RS)-3,4-Dicarboxyphenylglycine as a Neuroprotective Agent. 7. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Treatment of Neurodegenerative Diseases. 8. The Protective Effects of (RS)-3,4-Dicarboxyphenylglycine on Cardiovascular Diseases. 9. The Antimicrobial Activity of (RS)-3,4-Dicarboxyphenylglycine and its Derivatives. 10. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Treatment of Diabetes.

Scientific Research Applications

Anticonvulsant Properties

Studies have demonstrated the anticonvulsant properties of 3,4-dicarboxyphenylglycines (3,4-DCPGs), including (RS)-3,4-DCPG. These compounds have been effective in rodent models of epilepsy, with the racemic mixture showing greater potency than either isomer alone. The R-isomer is a competitive AMPA-type ionotropic glutamate receptor antagonist, while the S-isomer is a potent and selective metabotropic glutamate receptor 8 (mGlu8 receptor) agonist. These properties suggest a potential for treating drug-refractory seizure states (Lee, Jane, & Croucher, 2003); (Moldrich, Beart, Jane, Chapman, & Meldrum, 2001).

Regulation of Glutamate and GABA Release

(RS)-3,4-DCPG and its isomers play a role in the modulation of neurotransmitter release. For instance, they can influence the release of glutamate and GABA (gamma-aminobutyric acid) in the brain, suggesting a role in synaptic transmission and potentially in neurological disorders. Their action on metabotropic glutamate receptors can have implications for neuropharmacological interventions (Marabese, Novellis, Palazzo, Mariani, Siniscalco, Rodella, Rossi, & Maione, 2005).

Analgesic Effects

Studies have explored the analgesic effects of (S)-3,4-DCPG, particularly its role in modulating pain perception in models of inflammatory and neuropathic pain. This research suggests that mGlu8 receptor agonists like (S)-3,4-DCPG can influence pain pathways, offering potential therapeutic applications for pain management (Marabese, Novellis, Palazzo, Scafuro, Vita, Rossi, & Maione, 2007).

Neuroprotective Activity

Group III metabotropic glutamate receptors, which can be modulated by compounds like(RS)-3,4-Dicarboxyphenylglycine, have shown neuroprotective activity in cortical cultures. Activation of these receptors may protect neurons against excitotoxic neuronal death, suggesting a potential therapeutic role in neurodegenerative diseases or acute neuronal injuries (Bruno, Copani, Bonanno, Knoepfel, Kuhn, Roberts, & Nicoletti, 1996).

properties

IUPAC Name

4-[amino(carboxy)methyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVMOGKBEVRBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391364
Record name (RS)-3,4-DICARBOXYPHENYLGLYCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-3,4-Dicarboxyphenylglycine

CAS RN

176796-64-8
Record name 3,4-Dicarboxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (RS)-3,4-DICARBOXYPHENYLGLYCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
NK Thomas, P Clayton, DE Jane - European journal of pharmacology, 1997 - Elsevier
Ionotropic glutamate receptors have been categorized into three main groups according to the selective agonists that activate them, the N-methyl-d-aspartate (NMDA), (S)-2-amino-3-(3-…
Number of citations: 18 www.sciencedirect.com
JJ Lee, DE Jane, MJ Croucher - Brain research, 2003 - Elsevier
The 3,4-dicarboxyphenylglycines (3,4-DCPGs) have recently been shown to be effective new anticonvulsant agents in a rodent model of epilepsy, with the racemic mixture showing …
Number of citations: 8 www.sciencedirect.com
K Ossowska, M Pietraszek, J Wardas… - Polish journal of …, 2004 - Citeseer
An involvement of glutamatergic transmission in schizophrenia has been postulated for several years. According to that view, hypofunction of NMDA receptors and a compensatory …
Number of citations: 33 citeseerx.ist.psu.edu
NK Thomas, LM Hawkins, JC Miller, HM Troop… - …, 1998 - Elsevier
The objectives of this study, conducted on neonatal rat spinal cord and dorsal roots in vitro, were to characterise the actions of a range of willardiine analogues on GluR5-containing …
Number of citations: 21 www.sciencedirect.com
JF Navarro, V de Castro, M Martín-López - Revista de Psiquiatría y Salud …, 2009 - Elsevier
Introduction Ionotropic and metabotropic (mGlu) receptors of glutamate have been suggested to be involved in the modulation of aggression. Thus, recent studies found reduced …
Number of citations: 1 www.sciencedirect.com
N Sekiyama, Y Hayashi, S Nakanishi… - British journal of …, 1996 - Wiley Online Library
1 We investigated the agonist and antagonist activities of 22 new phenylglycine and phenylalanine derivatives for metabotropic glutamate receptors (mGluRs) by examining their effects …
Number of citations: 116 bpspubs.onlinelibrary.wiley.com
E Palazzo, V De Novellis, I Marabese… - … System Agents in …, 2007 - ingentaconnect.com
Metabotropic glutamate receptors (mGluRs) are a family of G-protein-coupled receptors which play an important role in the modulation of nociception transmission and plasticity [1,2]. In …
Number of citations: 4 www.ingentaconnect.com
I Zoicas, J Kornhuber - International journal of molecular sciences, 2019 - mdpi.com
The appropriate display of social behavior is critical for the well-being and survival of an individual. In many psychiatric disorders, including social anxiety disorder, autism spectrum …
Number of citations: 34 www.mdpi.com
PS MacKenzieI, SI SieglPKS, WR SullivanAT… - ncbi.nlm.nih.gov
1P BoweryNGQWhitehead KJ, Pangalos MN, Price GW, Amantea D, PrincivalleA, Richards DA, Bowery BJ & Pearce SM Inhibition of absence seizures in the genetic absence epilepsy …
Number of citations: 2 www.ncbi.nlm.nih.gov
R LUTJENS, S POLI, I REYNOLDS - Emerging Drugs and …, 2013 - books.google.com
Parkinson’s disease (PD) is clinically defined by the presence of a combination of slowness of movement (bradykinesia), poverty of movement (akinesia), muscle stiffness (rigidity) and …
Number of citations: 0 books.google.com

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